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Compound of Interest

Compound Name: Ask1-IN-1

Cat. No.: B607739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action

of Ask1-IN-1, a potent and central nervous system (CNS)-penetrant inhibitor of Apoptosis

Signal-Regulating Kinase 1 (ASK1). The content herein is curated for professionals in the fields

of medicinal chemistry, pharmacology, and drug development, offering a technical

understanding of this significant compound.

Introduction to ASK1 and Its Role in Disease
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein

Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein

kinase (MAPK) signaling cascade.[1] It functions as an upstream activator of the p38 and c-Jun

N-terminal kinase (JNK) pathways.[2] ASK1 is activated by a variety of cellular stressors,

including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3]

Dysregulation of the ASK1 signaling pathway has been implicated in a range of pathologies,

including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions,

making it a compelling target for therapeutic intervention.[1][3]

The Discovery of Ask1-IN-1
Ask1-IN-1, also identified as compound 21 in the foundational research, emerged from a

medicinal chemistry campaign aimed at developing CNS-penetrant ASK1 inhibitors.[4] The

discovery, detailed by Xin et al., began with peripherally restricted compounds and
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systematically optimized their properties to achieve brain penetration.[4] This effort led to the

identification of Ask1-IN-1 as a novel inhibitor with a favorable profile for investigating the

therapeutic potential of modulating the ASK1 pathway in neurological diseases.[4]

Quantitative Data Presentation
The following tables summarize the quantitative data for Ask1-IN-1 and other notable ASK1

inhibitors for comparative analysis.

Table 1: Potency of Selected ASK1 Inhibitors

Compound
Biochemical IC50
(nM)

Cellular IC50 (nM) Reference(s)

Ask1-IN-1 (Compound

21)
21 138 [5][6]

GS-444217 2.87 - [2][7][8]

Selonsertib (GS-4997) 3.2 - [9]

MSC2032964A 93 - 96 - [1][10]

ASK1-IN-2 32.8 - [1][2]

ASK1-IN-8 1.8 - [1]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the

target's activity. "Biochemical IC50" refers to in vitro assays with the isolated enzyme, while

"Cellular IC50" refers to assays conducted in a cellular context.

Experimental Protocols
Synthesis of Ask1-IN-1 (Representative Protocol)
While the specific, detailed synthesis protocol for Ask1-IN-1 is found in the supporting

information of the primary publication by Xin et al., a general and representative synthetic

scheme for analogous quinoxaline-based ASK1 inhibitors can be described as follows.[4][11]

[12] This provides a foundational understanding of the chemical steps involved.
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Scheme 1: General Synthesis of Quinoxaline-based ASK1 Inhibitors

Reagents and conditions: (i) N₂H₄·H₂O, MeOH, reflux; (ii) 1,1-dimethoxy-N,N-

dimethylmethanamine, MeCN, reflux; (iii) appropriate amine, AcOH, MeCN, reflux; (iv) 2-

quinoxalinecarboxylic acid, coupling agent (e.g., T3P), base (e.g., Et₃N), CH₂Cl₂, room

temperature.[11][12]

Step-by-step procedure (general):

Hydrazine displacement: A substituted starting material is reacted with hydrazine hydrate in a

suitable solvent like methanol under reflux to yield a hydrazinyl intermediate.

Cyclization to form the pyrazole ring: The intermediate is then reacted with 1,1-dimethoxy-

N,N-dimethylmethanamine in a solvent such as acetonitrile under reflux to form the core

pyrazole ring structure.

Introduction of the side chain: The pyrazole intermediate is subsequently reacted with an

appropriate amine in the presence of acetic acid in acetonitrile under reflux to introduce the

desired side chain.

Amide coupling: Finally, the resulting amine is coupled with 2-quinoxalinecarboxylic acid

using a peptide coupling agent (like T3P) and a base (such as triethylamine) in a solvent like

dichloromethane at room temperature to yield the final quinoxaline-based ASK1 inhibitor.

Note: This is a generalized protocol. Specific reaction conditions, purification methods, and

characterization data for Ask1-IN-1 are detailed in the original research publication and its

supporting materials.[4]

In Vitro ASK1 Inhibition Assay (Biochemical)
The biochemical potency of ASK1 inhibitors is typically determined using an in vitro kinase

assay.

Reagents: Recombinant human ASK1 enzyme, a suitable substrate (e.g., a generic kinase

substrate peptide), ATP, and the test inhibitor (e.g., Ask1-IN-1).

Procedure:
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The ASK1 enzyme is incubated with varying concentrations of the inhibitor in a reaction

buffer.

The kinase reaction is initiated by the addition of ATP and the substrate.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or

antibody-based detection (e.g., ELISA, HTRF).

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

Mandatory Visualizations
ASK1 Signaling Pathway
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Caption: ASK1 Signaling Pathway and Point of Inhibition by Ask1-IN-1.
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Experimental Workflow for Inhibitor Screening

In Vitro Screening Workflow
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Caption: General experimental workflow for in vitro screening of ASK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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